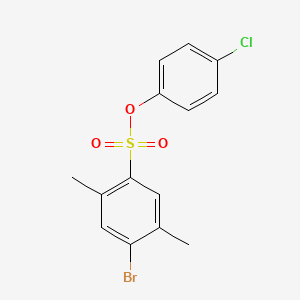

4-Chlorophenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

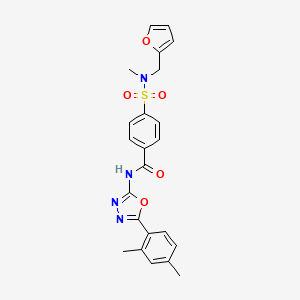

The compound “4-Chlorophenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate” is a complex organic molecule. It contains a phenyl group (a benzene ring) which is substituted with a chloro group at the 4th position. Another benzene ring in the compound is substituted with bromo and methyl groups at the 4th, 2nd, and 5th positions respectively. The sulfonate group is attached to the 1st position of this benzene ring .

Synthesis Analysis

The synthesis of such a compound would likely involve electrophilic aromatic substitution reactions . This is a common method for introducing substituents to a benzene ring. The exact procedure would depend on the desired order of introducing the substituents and the specific conditions required for each step .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of the atoms and the bonds between them. The benzene rings provide a planar, aromatic system, which contributes to the stability of the molecule. The different substituents attached to the benzene rings would influence the overall shape and properties of the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the halogen substituents (chloro and bromo groups) could make the compound susceptible to further electrophilic aromatic substitution reactions or nucleophilic substitution reactions .Applications De Recherche Scientifique

Sulfonation Reactions and Intermediacy

- Research on the intermediacy of phenyl hydrogen sulfates in the sulfonation of phenols has shown that sulfonation reactions can yield various sulfonic acid derivatives, indicating the utility of related compounds in synthesizing sulfonated materials with potential applications in drug development, dyes, and surfactants (Wit, Woldhuis, & Cerfontain, 2010).

Polymer Synthesis for Proton Exchange Membranes

- In the synthesis of sulfonated polymers, compounds with sulfonic acid groups have been explored for their application as proton exchange membranes in fuel cells, demonstrating the significance of sulfonated aromatic compounds in developing high-performance materials for energy conversion (Jeong et al., 2010).

Catalysis in Cross-Coupling Reactions

- Sulfonate-functionalized N-heterocyclic carbene ligands have been applied in palladium-catalyzed Suzuki−Miyaura cross-coupling reactions, highlighting the role of sulfonate-containing compounds in facilitating environmentally friendly synthesis methods in aqueous media (Godoy et al., 2011).

Fluorescent Molecular Probes

- Sulfonate groups have been utilized in the development of fluorescent molecular probes, where their incorporation into fluorescent dyes has led to solvatochromic properties useful for biological imaging and sensing applications (Diwu et al., 1997).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

(4-chlorophenyl) 4-bromo-2,5-dimethylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrClO3S/c1-9-8-14(10(2)7-13(9)15)20(17,18)19-12-5-3-11(16)4-6-12/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCABRNAXMKPIBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C)S(=O)(=O)OC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chlorophenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenoxy)-N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B2894998.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide](/img/structure/B2895000.png)

![1,4-Dimethylbicyclo[2.1.1]hexan-2-one](/img/structure/B2895002.png)

![N-(3-(2-methylthiazol-4-yl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2895004.png)

![N-(3-acetylphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2895011.png)

![1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2895015.png)

![N-(2,5-dimethylphenyl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2895016.png)